molecular formula C18H19N3O4 B7878158 Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B7878158
M. Wt: 341.4 g/mol
InChI Key: WMVPWSDHFODXMY-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an ethyl ester at the 6-carboxylate position. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 3,4-Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolopyrimidine derivatives:

These compounds share structural similarities but differ in their functional groups and specific substitutions, which can lead to variations in their chemical and biological properties. The unique combination of functional groups in this compound imparts distinct characteristics that make it valuable for specific research applications.

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-5-25-18(22)13-10-21-17(19-11(13)2)9-14(20-21)12-6-7-15(23-3)16(8-12)24-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPWSDHFODXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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